Cas no 139686-85-4 (1,3,4,5,6-pentahydroxyhexan-2-one)
1,3,4,5,6-pentahydroxyhexan-2-one Chemical and Physical Properties
Names and Identifiers
-
- fructose
- 1,3,4,5,6-pentahydroxyhexan-2-one
- SB44849
- Hex-2-ulose
- SB45028
- SB45282
- L-Sorbinose
- DTXSID50859146
- SB45040
- hexulose
- HMS3372A14
- SMR000857390
- CCG-214787
- xylo-Hexulose
- CHEBI:27922
- L-1,3,4,5,6-Pentahydroxyhexan-2-one
- AKOS003628599
- Sorbinose
- CHEMBL23894
- Esorben
- SB44760
- HMS2232K19
- SB44844
- L-xylo-2-Hexulose
- EN300-85889
- 551-68-8
- MLS001361377
- SCHEMBL815860
- NSC97195
- 377CC336-5E80-45CE-8DA4-586A79C1EA77
- 139686-85-4
- SB44406
- L-1,4,5,6-Pentahydroxyhexan-2-one
- NSC-97195
- NCGC00160604-01
- NCGC00160604-02
- Sorbin
- P1699
- L(-)-Sorbose
- Sorbose, L-
- DB-048924
- Tagatose, D- (8CI)
- DB-057024
- Hex-2-ulose, L-xylo-
- NSC 97195
-
- MDL: MFCD01790408
- Inchi: 1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2
- InChI Key: BJHIKXHVCXFQLS-UHFFFAOYSA-N
- SMILES: OC(C(C(CO)=O)O)C(CO)O
Computed Properties
- Exact Mass: 180.06338810g/mol
- Monoisotopic Mass: 180.06338810g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.2
- Topological Polar Surface Area: 118Ų
Experimental Properties
- Density: 1.589±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 134-135 ºC
- Solubility: Soluble (160 g/l) (25 º C),
1,3,4,5,6-pentahydroxyhexan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-85889-0.1g |
1,3,4,5,6-pentahydroxyhexan-2-one |
139686-85-4 | 0.1g |
$23.0 | 2023-09-02 | ||
| Enamine | EN300-85889-0.25g |
1,3,4,5,6-pentahydroxyhexan-2-one |
139686-85-4 | 0.25g |
$24.0 | 2023-09-02 | ||
| Enamine | EN300-85889-0.5g |
1,3,4,5,6-pentahydroxyhexan-2-one |
139686-85-4 | 0.5g |
$25.0 | 2023-09-02 | ||
| Enamine | EN300-85889-1.0g |
1,3,4,5,6-pentahydroxyhexan-2-one |
139686-85-4 | 1.0g |
$28.0 | 2023-02-11 | ||
| Enamine | EN300-85889-2.5g |
1,3,4,5,6-pentahydroxyhexan-2-one |
139686-85-4 | 2.5g |
$55.0 | 2023-09-02 | ||
| Enamine | EN300-85889-5.0g |
1,3,4,5,6-pentahydroxyhexan-2-one |
139686-85-4 | 5.0g |
$108.0 | 2023-02-11 | ||
| Enamine | EN300-85889-10.0g |
1,3,4,5,6-pentahydroxyhexan-2-one |
139686-85-4 | 10.0g |
$200.0 | 2023-02-11 | ||
| Enamine | EN300-85889-0.05g |
1,3,4,5,6-pentahydroxyhexan-2-one |
139686-85-4 | 0.05g |
$21.0 | 2023-09-02 | ||
| Enamine | EN300-85889-1g |
1,3,4,5,6-pentahydroxyhexan-2-one |
139686-85-4 | 1g |
$28.0 | 2023-09-02 | ||
| Enamine | EN300-85889-5g |
1,3,4,5,6-pentahydroxyhexan-2-one |
139686-85-4 | 5g |
$108.0 | 2023-09-02 |
1,3,4,5,6-pentahydroxyhexan-2-one Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 1,3,4,5,6-pentahydroxyhexan-2-one
Chemical Profile of 1,3,4,5,6-pentahydroxyhexan-2-one (CAS No. 139686-85-4)
1,3,4,5,6-pentahydroxyhexan-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 139686-85-4, is a polyhydroxy ketone with a unique molecular structure that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its five hydroxyl groups and a ketone functional group at the second carbon position, exhibits a rich potential for various biochemical applications due to its structural versatility and reactivity.
The molecular formula of 1,3,4,5,6-pentahydroxyhexan-2-one is C₆H₁₂O₅, reflecting its composition of six carbon atoms, twelve hydrogen atoms, and five oxygen atoms. The presence of multiple hydroxyl groups makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex carbohydrates and glycosides. The ketone group further enhances its utility as a precursor for enolate formation, which is crucial in many synthetic pathways involving nucleophilic addition reactions.
In recent years, 1,3,4,5,6-pentahydroxyhexan-2-one has been explored for its potential applications in drug development and bioactive molecule synthesis. Its polyhydroxyl structure mimics natural sugars and polyols found in biological systems, making it a promising candidate for designing novel therapeutic agents. Specifically, researchers have been investigating its role in the synthesis of glycosaminoglycans (GAGs), which are essential components of extracellular matrices and play critical roles in cell signaling and tissue hydration.
One of the most compelling aspects of 1,3,4,5,6-pentahydroxyhexan-2-one is its ability to act as a building block for the construction of complex carbohydrates. For instance, it can be used to synthesize UDP-glucuronate precursors through enzymatic or chemical transformations. UDP-glucuronate is a key intermediate in the biosynthesis of glucuronosylated compounds, which are involved in detoxification processes and drug metabolism. This capability positions 1,3,4,5,6-pentahydroxyhexan-2-one as a valuable asset in the development of new metabolic pathways and enzyme engineering applications.
Moreover, the compound has shown promise in the field of materials science. Its ability to form hydrogen bonds with other molecules makes it an excellent candidate for polymer stabilization and cross-linking applications. Researchers have been exploring its use in creating biodegradable polymers and hydrogels that could find applications in wound healing and drug delivery systems. The hydroxyl groups provide numerous sites for chemical modification via esterification or etherification reactions, allowing for tailored material properties that can be optimized for specific biomedical uses.
The pharmacological potential of 1,3,4,5,6-pentahydroxyhexan-2-one has also been highlighted in several recent studies. Its structural similarity to natural polyols like ribose and xylose suggests that it may interact with biological targets involved in glycosylation processes. Glycosylation is a post-translational modification that plays a critical role in protein folding and function. By modulating glycosylation pathways using derivatives of 1,3,4,5,6-pentahydroxyhexan-2-one, researchers aim to develop treatments for diseases associated with aberrant glycosylation.
In addition to its role as a synthetic intermediate and pharmacological probe, 1 ,3 ,4 ,5 ,6 -pentahydroxyhexan -2 -one has been studied for its antioxidant properties. The presence of multiple hydroxyl groups imparts electron-donating capabilities to the molecule, enabling it to scavenge free radicalsand protect cells from oxidative stress. This property makes it a candidate for use in anti-aging creams, dietary supplements, and therapeutic formulations designed to combat oxidative damage associated with agingand chronic diseases.
The synthesis of 1 ,3 ,4 ,5 ,6 -pentahydroxyhexan -2 -one itself presents an interesting challenge due to its complex functional group arrangement. Traditional synthetic routes often involve multi-step processes that require careful control over reaction conditions to avoid unwanted side products. However, recent advances in catalytic methods have made it possible to produce this compound more efficientlyand with higher yields. These advancements not only facilitate research but also open up new possibilities for industrial-scale production.
One notable example is the use of biocatalysis to synthesize derivatives of 1 ,3 ,4 ,5 ,6 -pentahydroxyhexan -2 -one from renewable feedstocks such as sugars or plant-derived polyols. This approach aligns with the growing emphasis on sustainable chemistry practices, where minimizing waste and reducing reliance on petrochemical resources are key priorities. By leveraging enzymatic reactions, researchers can achieve selective transformations that produce high-value compounds like 1 ,3 ,4 ,5 ,6 -pentahydroxyhexan -2 -one with minimal environmental impact.
The future prospects for 1 ,3 ,4 ,5 ,6 -pentahydroxyhexan -2 -one are vast, given its versatility as both a synthetic intermediate and a potential therapeutic agent.* As research continues to uncover new applications, this compound is likely to play an increasingly important role in pharmaceutical development, materials science,*and biotechnology.* Its unique structure offers opportunities for innovation across multiple disciplines, making it a compound worth watching as new discoveries emerge.*
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